

Application Note: ^1H and ^{13}C NMR Analysis of Ethyl 2-amino-5-isopropoxybenzoate

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Compound of Interest

Compound Name: Ethyl 2-amino-5-isopropoxybenzoate

Cat. No.: B7866071

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Ethyl 2-amino-5-isopropoxybenzoate**. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide the user through the analytical process.

Introduction

Ethyl 2-amino-5-isopropoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation is a critical step in its characterization, for which ^1H and ^{13}C NMR spectroscopy are indispensable tools. This application note presents a detailed protocol and predicted spectral data for the comprehensive NMR analysis of this molecule.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for **Ethyl 2-amino-5-isopropoxybenzoate**, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predictions provide a reliable reference for the identification and structural verification of the title compound.

Table 1: Predicted ¹H NMR Data for **Ethyl 2-amino-5-isopropoxybenzoate** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.20	d	1H	~3.0	H-6
~6.95	dd	1H	~9.0, 3.0	H-4
~6.70	d	1H	~9.0	H-3
~4.80	br s	2H	-	-NH ₂
~4.50	sept	1H	~6.0	-OCH(CH ₃) ₂
~4.30	q	2H	~7.1	-OCH ₂ CH ₃
~1.35	t	3H	~7.1	-OCH ₂ CH ₃
~1.30	d	6H	~6.0	-OCH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for **Ethyl 2-amino-5-isopropoxybenzoate** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168.0	C=O
~151.0	C-5
~140.0	C-2
~120.0	C-1
~118.0	C-4
~115.0	C-6
~113.0	C-3
~70.0	-OCH(CH ₃) ₂
~60.5	-OCH ₂ CH ₃
~22.0	-OCH(CH ₃) ₂
~14.5	-OCH ₂ CH ₃

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of **Ethyl 2-amino-5-isopropoxybenzoate** and the acquisition of its ¹H and ¹³C NMR spectra.

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

- Materials:
 - Ethyl 2-amino-5-isopropoxybenzoate** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR). [\[1\]](#)
 - Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
 - High-quality 5 mm NMR tube.

- Pasteur pipette and glass wool.
- Vortex mixer.
- Procedure:
 - Weigh the required amount of **Ethyl 2-amino-5-isopropoxybenzoate** and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[2\]](#)
 - Vortex the mixture until the sample is completely dissolved.
 - Place a small plug of glass wool into a Pasteur pipette.
 - Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[\[1\]](#)[\[3\]](#)
 - Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- ^1H NMR Spectroscopy:
 - Spectrometer Frequency: 400 MHz
 - Solvent: CDCl_3
 - Number of Scans (NS): 16-32
 - Acquisition Time (AQ): 3-4 seconds
 - Relaxation Delay (D1): 1-2 seconds
 - Pulse Width (P1): 30-45 degrees

- Spectral Width (SW): 16 ppm (-2 to 14 ppm)
- ¹³C NMR Spectroscopy:
 - Spectrometer Frequency: 100 MHz
 - Solvent: CDCl₃
 - Number of Scans (NS): 1024 or more (depending on concentration)
 - Acquisition Time (AQ): 1-2 seconds
 - Relaxation Delay (D1): 2 seconds
 - Pulse Width (P1): 30 degrees
 - Spectral Width (SW): 240 ppm (-20 to 220 ppm)
 - Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).

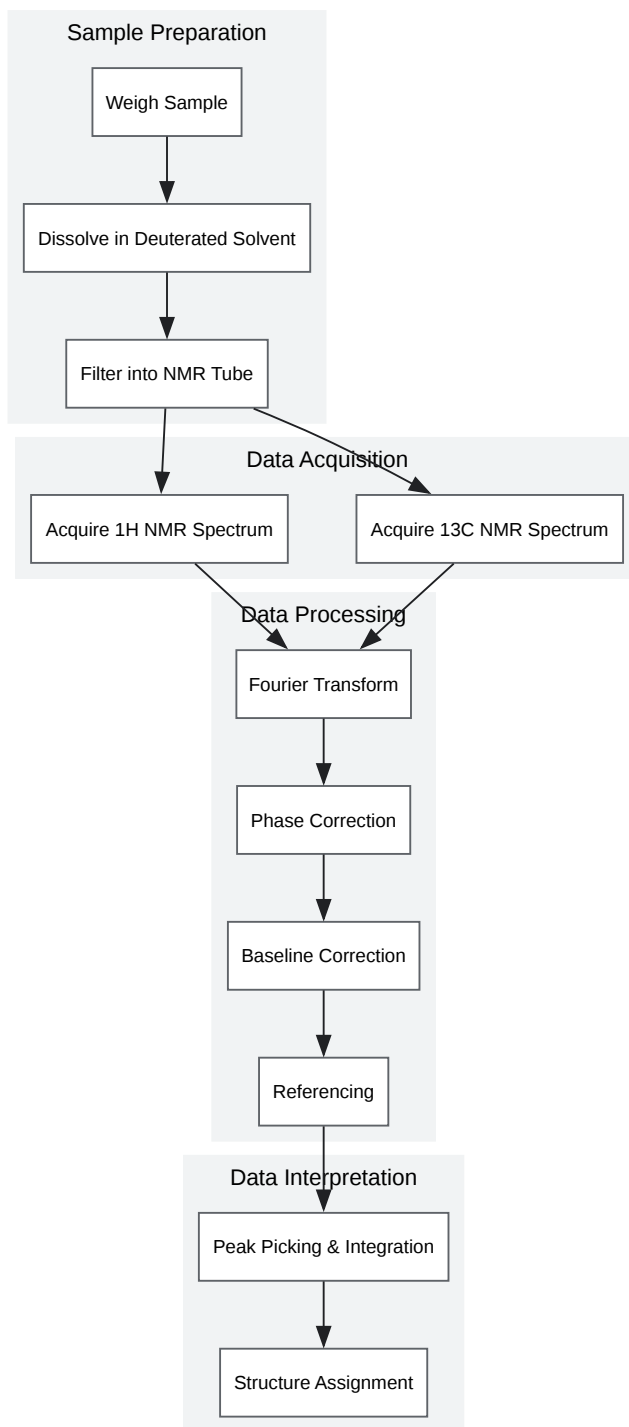
Data Processing and Interpretation

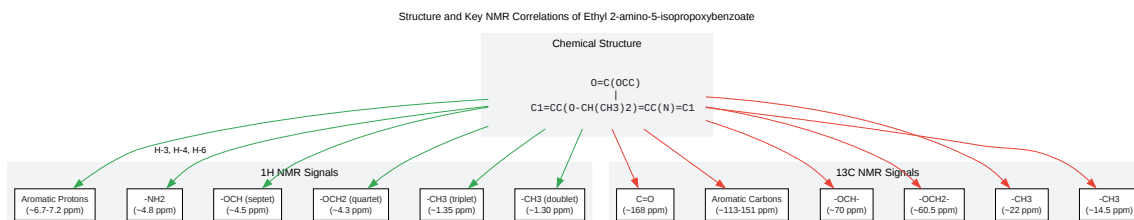
- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ H = 7.26 ppm, δ C = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
- Structure Assignment: Assign the observed signals to the corresponding nuclei in the **Ethyl 2-amino-5-isopropoxybenzoate** molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the workflow for the NMR analysis and the logical relationships for spectral interpretation.

NMR Analysis Workflow for Ethyl 2-amino-5-isopropoxybenzoate





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